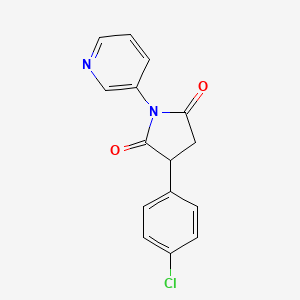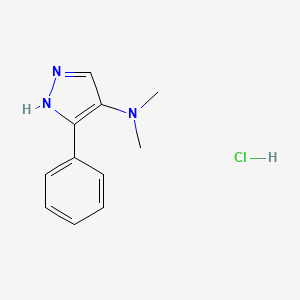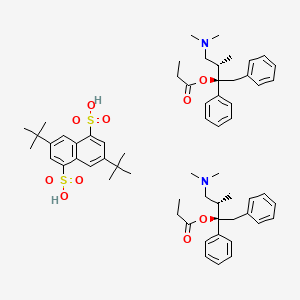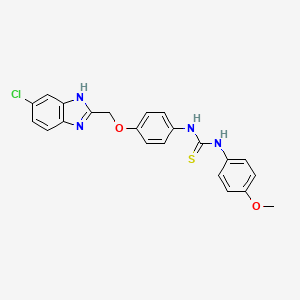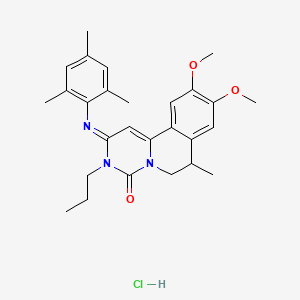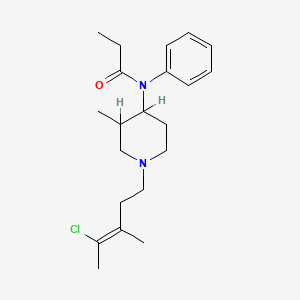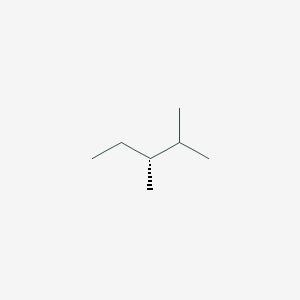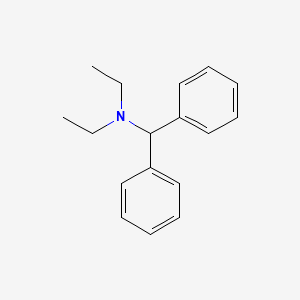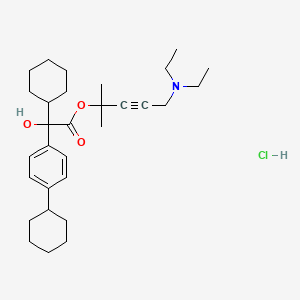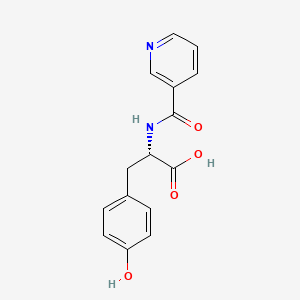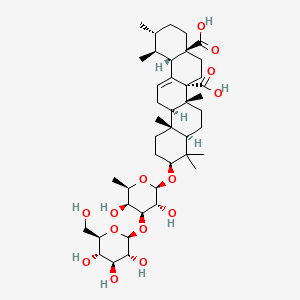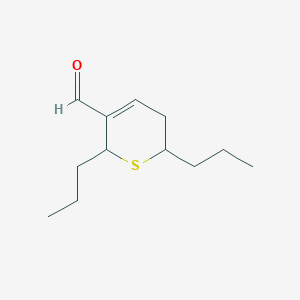
Oty1T56cso
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde (Oty1T56cso) is an organic molecule with the molecular formula C12H20OS and a molecular weight of 212.35 g/mol . It is characterized by a thiopyran ring substituted with propyl groups and a carboxaldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dipropylthiopyran with formaldehyde in the presence of an acid catalyst to form the carboxaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiopyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid.
Reduction: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol.
Substitution: Various substituted thiopyran derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving thiopyran derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiopyran ring may also interact with biological membranes or other cellular components, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-acetaldehyde
Comparison: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it particularly useful in synthetic chemistry as a versatile intermediate .
Propiedades
Número CAS |
61407-00-9 |
|---|---|
Fórmula molecular |
C12H20OS |
Peso molecular |
212.35 g/mol |
Nombre IUPAC |
2,6-dipropyl-3,6-dihydro-2H-thiopyran-5-carbaldehyde |
InChI |
InChI=1S/C12H20OS/c1-3-5-11-8-7-10(9-13)12(14-11)6-4-2/h7,9,11-12H,3-6,8H2,1-2H3 |
Clave InChI |
QCIOSRSNVYPUHS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC=C(C(S1)CCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


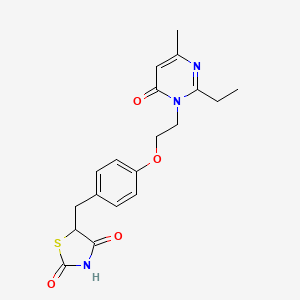
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
